3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione
Overview
Description
3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Adenosine Receptors Affinity Profile : A study investigated the affinity and selectivity profile of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, including compounds with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety, at adenosine receptor subtypes. These compounds showed nanomolar range affinity at the human A3 adenosine receptor. This discovery provides insights into the potential therapeutic applications of such compounds in targeting specific adenosine receptors (Federico et al., 2015).
Potent and Selective A3 Antagonists : Another study described the synthesis and biological evaluation of pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective A3 adenosine receptor antagonists. These compounds showed high affinity and selectivity, suggesting their potential in developing treatments targeting the A3 adenosine receptor (Baraldi et al., 2005).
Synthesis of Novel Purine Derivatives : A study focused on the synthesis of new purineselenyl, thiadiazols, and diones derivatives, revealing potential for further exploration in pharmaceutical applications (Gobouri, 2020).
Thietanyl Protection in Synthesis : Research on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups highlights advancements in purine derivative synthesis methodologies (Khaliullin & Shabalina, 2020).
Three-Component Spiro Heterocyclization : A study examined the heterocyclization of pyrrolediones with malononitrile and pyrazolone, contributing to the development of new heterocyclic compounds (Dmitriev et al., 2014).
Antidepressant Properties : Research into derivatives of 1H-purine-2,6-diones, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, revealed antidepressant activity, providing a new perspective for potential antidepressant drugs (Khaliullin et al., 2018).
Properties
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-8H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGFWZYVYUXIMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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